What are the physical and chemical properties of 6-bromo-3-chloro-2-fluorobenzoic acid?
What are the physical and chemical properties of 6-bromo-3-chloro-2-fluorobenzoic acid?
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Overview
6-Bromo-3-chloro-2-fluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with three different halogen atoms: bromine, chlorine, and fluorine. This trifecta of halogens, each with distinct electronic and steric properties, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents on the aromatic ring creates specific electronic effects and steric hindrances that are crucial for its application in targeted synthesis.
This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with established protocols for its characterization and safe handling.
Section 2: Physicochemical and Spectroscopic Properties
The properties of 6-bromo-3-chloro-2-fluorobenzoic acid are dictated by the interplay of the electron-withdrawing inductive effects of the halogens and the carboxylic acid group, which influences its acidity, solubility, and reactivity.
Physical and Chemical Identifiers
A summary of the key identification and physical properties is presented below. These values are critical for reaction setup, purification, and material characterization.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-3-chloro-2-fluorobenzoic acid | N/A |
| CAS Number | 1428234-67-6 | [1][2] |
| Molecular Formula | C₇H₃BrClFO₂ | [2] |
| Molecular Weight | 253.45 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)F)C(=O)O)Br | [3] |
| InChI Key | XJXNCYHFUPFGSY-UHFFFAOYSA-N | [3] |
| Physical Form | Solid, typically a powder | [4] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature, in a dry, cool, well-ventilated place, protected from light | [5][6] |
Predicted Properties
Computational models provide valuable estimates for properties that may not be extensively documented in experimental literature. The XlogP value, for instance, suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.
| Predicted Property | Value | Source(s) |
| XlogP | 2.9 | [3][7] |
| Monoisotopic Mass | 251.8989 Da | [3][7] |
Section 3: Chemical Reactivity and Synthetic Utility
The chemical behavior of 6-bromo-3-chloro-2-fluorobenzoic acid is dominated by the acidic proton of the carboxylic acid and the substituted aromatic ring.
Acidity
Aromatic Ring Reactivity
The halogen substituents make the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, these halogens serve as excellent leaving groups or directing groups in various cross-coupling reactions, which is the cornerstone of their utility.
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Cross-Coupling Reactions : This molecule is an ideal substrate for reactions like Suzuki, Heck, and Sonogashira couplings.[5] The different carbon-halogen bond strengths (C-Br < C-Cl) can potentially allow for selective, sequential couplings by carefully choosing catalysts and reaction conditions. This enables the stepwise introduction of different functionalities, building molecular complexity in a controlled manner.
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Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring, particularly activated by the ortho- and para-directing halogens, can facilitate SNAr reactions with strong nucleophiles under appropriate conditions.
The compound's structure makes it a valuable intermediate for synthesizing complex organic molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) for central nervous system disorders and anti-inflammatory drugs.[5]
Section 4: Analytical and Spectroscopic Characterization
Confirming the identity and purity of 6-bromo-3-chloro-2-fluorobenzoic acid is paramount. A multi-technique approach involving chromatography and spectroscopy is the standard for comprehensive validation.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of the compound and quantifying impurities. A reversed-phase method is typically employed.
Rationale for Method Design: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of an acidified aqueous component (for suppressing ionization of the carboxylic acid) and an organic solvent, allows for the efficient elution and separation of the analyte from potential impurities. UV detection is ideal due to the aromatic nature of the compound, which provides strong chromophores.
Step-by-Step HPLC Protocol:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
Spectroscopic Identification
NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two adjacent protons on the aromatic ring. The coupling constants (J-values) will be indicative of their ortho relationship. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show seven distinct signals: one for the carboxyl carbon (δ > 160 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached halogen substituents.
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¹⁹F NMR: A singlet is expected, providing direct evidence for the fluorine atom.
Mass spectrometry confirms the molecular weight and elemental composition.
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Expected Mass: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 251.8989 Da for the [M-H]⁻ ion.[3][7]
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Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), serving as a definitive signature for the compound's elemental composition.
IR spectroscopy is used to identify key functional groups.
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
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C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (< 1300 cm⁻¹).
Integrated Analytical Workflow
The logical flow for characterizing a sample of 6-bromo-3-chloro-2-fluorobenzoic acid ensures both identity and purity are rigorously confirmed.
Caption: Integrated workflow for the characterization of 6-bromo-3-chloro-2-fluorobenzoic acid.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated organic compounds is essential to ensure laboratory safety.
Hazard Identification
-
Health Hazards : This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Section 6: Conclusion
6-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized synthetic building block with significant potential in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for creating complex molecular architectures through modern synthetic methodologies like cross-coupling reactions. A thorough understanding of its physical properties, chemical reactivity, and spectral characteristics, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
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PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. Available at: [Link]
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ResearchGate. (2008). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. Available at: [Link]
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ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available at: [Link]
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Scilit. (n.d.). Halogen Ring Monosubstituted Benzoic Acid Hydrazides as Ligands. II. Ultraviolet Spectra and pK Determination. Available at: [Link]
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National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
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PubMed. (n.d.). Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. Available at: [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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ResearchGate. (n.d.). Photocatalytic degradation of polycarboxylic benzoic acids in UV-irradiated aqueous suspensions of titania | Request PDF. Available at: [Link]
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PubMed. (2020). Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects. Available at: [Link]
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